

Application Notes and Protocols for NH₂-NODA-GA Conjugation to Antibodies

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Compound of Interest

Compound Name: NH₂-Noda-GA

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This document provides a detailed protocol for the conjugation of the bifunctional chelator **NH₂-NODA-GA** to antibodies. This procedure is critical for the development of antibody-based radiopharmaceuticals for applications in nuclear medicine, particularly for Positron Emission Tomography (PET) imaging.[1][2][3] The protocol outlines the conjugation chemistry, necessary materials, step-by-step instructions, and methods for characterization and purification of the resulting antibody-chelator conjugate.

Introduction

Antibody-drug conjugates (ADCs) and radionuclide antibody conjugates (RACs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies (mAbs) with the therapeutic or diagnostic capabilities of a payload, such as a cytotoxic drug or a radionuclide.[3][4][5] The chelator, 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODA-GA), is a highly effective agent for complexing with radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[2][6] For conjugation to antibodies, a derivative of NODA-GA, typically an N-hydroxysuccinimide (NHS) ester form (NODAGA-NHS), is used to react with primary amine groups on the antibody, such as the lysine residues, forming a stable amide bond.[7] This creates a stable immunoconjugate ready for radiolabeling.[2][6]

Principle of Conjugation

The conjugation process relies on the reaction between the NHS ester of NODA-GA and the primary amino groups (-NH₂) on the antibody. This reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), which deprotonates the amino groups, increasing their nucleophilicity. The NHS ester is a good leaving group, facilitating the formation of a stable amide bond between the chelator and the antibody.

Data Presentation

The efficiency of the conjugation and subsequent radiolabeling can be influenced by several factors, including the molar ratio of chelator to antibody, reaction time, and temperature. The following table summarizes typical quantitative data obtained during the preparation and characterization of NODA-GA conjugated antibodies.

Parameter	Typical Value	Method of Determination	Reference
Chelator to Antibody Ratio (CAR)	2 - 5	MALDI-TOF Mass Spectrometry	[7]
Conjugation Efficiency	50 - 80%	Spectrophotometry (A280) / HPLC	[6]
Antibody Recovery	> 90%	Size Exclusion Chromatography (SEC)	
Immunoreactivity	> 95% of unconjugated Ab	ELISA / Flow Cytometry	[6]
Radiochemical Purity	> 98%	Radio-TLC / Radio-HPLC	
Specific Activity	1-10 MBq/μg	Gamma Counter	

Experimental Protocols

Materials and Reagents

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

- NODAGA-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Borate buffer (0.1 M, pH 8.5)
- Phosphate Buffered Saline (PBS, pH 7.4)
- PD-10 desalting columns (or equivalent for size exclusion chromatography)
- Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)
- Spectrophotometer
- HPLC system with a size-exclusion column
- MALDI-TOF Mass Spectrometer

Antibody Preparation

- If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), it must be buffer-exchanged into an amine-free buffer like PBS.
- Use a centrifugal filter or a desalting column for buffer exchange.
- Adjust the final antibody concentration to 5-10 mg/mL in PBS.
- Determine the precise antibody concentration by measuring the absorbance at 280 nm.

Conjugation Protocol

- Prepare the NODAGA-NHS solution: Immediately before use, dissolve the NODAGA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Determine the molar ratio: Calculate the volume of the NODAGA-NHS solution needed to achieve the desired molar excess of chelator to antibody (a starting ratio of 20:1 is recommended).

- pH adjustment: Add 0.1 M borate buffer (pH 8.5) to the antibody solution to achieve a final reaction pH of 8.0-8.5. A common approach is to add 1 part borate buffer to 9 parts antibody solution.
- Conjugation reaction: Add the calculated volume of the NODAGA-NHS solution to the antibody solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking. For some antibodies, incubation at 4°C for 20 hours may be beneficial.[8]
- Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer to a final concentration of 50 mM) and incubating for an additional 15-30 minutes.

Purification of the Antibody-NODA-GA Conjugate

- Size Exclusion Chromatography (SEC): The most common method to separate the antibody-chelator conjugate from unreacted chelator and other small molecules is SEC.
- Equilibrate a PD-10 desalting column with PBS (pH 7.4).
- Load the reaction mixture onto the column.
- Elute the conjugate with PBS according to the manufacturer's instructions.
- Collect the fractions containing the purified antibody conjugate. The antibody will typically elute in the void volume.

Characterization of the Conjugate

- Concentration Measurement: Determine the concentration of the purified conjugate using a spectrophotometer at 280 nm.
- Chelator-to-Antibody Ratio (CAR): The average number of NODA-GA molecules conjugated to each antibody can be determined by MALDI-TOF mass spectrometry.[7] The mass shift between the unconjugated and conjugated antibody corresponds to the number of attached chelators.

- **Purity Analysis:** Assess the purity of the conjugate using size-exclusion HPLC (SE-HPLC). The chromatogram should show a main peak corresponding to the monomeric antibody conjugate with minimal aggregation.
- **Immunoreactivity:** The binding affinity of the conjugated antibody to its target antigen should be evaluated using methods like ELISA or flow cytometry to ensure that the conjugation process has not compromised its function.[6]

Visualizations

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